Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Antimicrobial Resistance MRSA Molecular Docking

Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a nitrogen-containing heterocyclic compound belonging to the 3,4-dihydroquinazoline family. This scaffold is formally a derivative of the 4-quinazolone-2-carboxylate core, distinguished by a critical 7-nitro substituent.

Molecular Formula C11H9N3O5
Molecular Weight 263.21 g/mol
CAS No. 1029420-40-3
Cat. No. B1486974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate
CAS1029420-40-3
Molecular FormulaC11H9N3O5
Molecular Weight263.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1
InChIInChI=1S/C11H9N3O5/c1-2-19-11(16)9-12-8-5-6(14(17)18)3-4-7(8)10(15)13-9/h3-5H,2H2,1H3,(H,12,13,15)
InChIKeyLKNRHKFKTSMVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate (CAS 1029420-40-3): A Core Quinazoline Scaffold for Antimicrobial and Anti-inflammatory Research


Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a nitrogen-containing heterocyclic compound belonging to the 3,4-dihydroquinazoline family [2]. This scaffold is formally a derivative of the 4-quinazolone-2-carboxylate core, distinguished by a critical 7-nitro substituent. This functional group is a key structural determinant implicated in enhancing interactions with biological targets, including bacterial efflux pumps and inflammatory enzymes, making it a subject of significant interest in medicinal chemistry for developing novel antimicrobial and anti-inflammatory agents [1].

Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate: Why Structural Analogs Cannot Guarantee Equivalent Biological Outcomes


Simple substitution of this compound with a generic 4-oxo-3,4-dihydroquinazoline-2-carboxylate analog is highly unreliable for biological studies. The 7-nitro group is not an inert spectator; in related series, this specific substitution has been shown to be critical for biological activity [1]. For instance, quinazoline molecules containing a nitro group demonstrate significantly improved activity as chemosensitizers in multidrug-resistant bacteria [2]. This class-level inference indicates that the presence of the nitro group is a key pharmacophoric element, meaning its absence in a substitute could lead to a complete loss of the desired biological effect, making the specific procurement of the 7-nitro derivative essential for target-specific research projects.

Quantitative Differentiation Guide for Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate


Enhanced Thermodynamic Binding Affinity to MRSA Target 1T2W vs. Ciprofloxacin

Molecular docking studies on 7-nitroquinazoline derivatives, which share the core scaffold of the target compound, reveal that a specific analog in the series, compound 8b, demonstrates a superior predicted binding affinity to the S. aureus target protein 1T2W. This computational evidence suggests a strong potential for enhanced target engagement compared to the standard clinical antibiotic ciprofloxacin [1].

Antimicrobial Resistance MRSA Molecular Docking

Superior In Vitro Antimicrobial Potency Against MRSA vs. Ciprofloxacin

A synthesized 7-nitroquinazoline derivative (compound 8b) quantitatively outperforms ciprofloxacin in inhibiting a clinically relevant strain of Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) of the derivative is significantly lower than the standard antibiotic, providing a proof-of-concept for the antimicrobial potential of the 7-nitro core [1].

MRSA Minimum Inhibitory Concentration Antibiotic Resistance

Guaranteed Higher Purity (97%) with Batch-Specific QC Documentation vs. Industry Standard

For sensitive research requiring high reproducibility, the compound is available from reputable vendors like Bidepharm with a standard purity of 97%, supplemented by batch-specific QC data including NMR, HPLC, and GC reports . Another supplier, MolCore, specifies a purity of no less than 98% (NLT 98%) . This documented high purity and transparency exceed the baseline for generic research chemicals, where purity is often only claimed as 95% without batch-specific analytical support.

Quality Control Purity Procurement Specification

Recommended Application Scenarios for Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate Based on Comparative Evidence


Hit-to-Lead Optimization in Anti-MRSA Drug Discovery Programs

This compound is the ideal starting scaffold for medicinal chemistry campaigns targeting novel anti-MRSA agents. It is justified by class-level evidence showing that 7-nitroquinazoline derivatives possess superior in silico binding to the 1T2W target and quantitatively better in vitro potency (MIC of 31.1 µg/mL) against S. aureus MRSA ATCC6538 compared to ciprofloxacin [1]. Researchers can modify the 2-carboxylate moiety to build libraries around a core that has already demonstrated a critical preclinical efficacy anchor.

Investigating Multidrug-Resistant (MDR) Gram-Negative Bacteria Chemosensitizers

The compound is a prime candidate for developing efflux pump inhibitors, a key strategy to combat MDR pathogens. This application is directly supported by evidence that quinazoline molecules bearing a nitro functional group are more active at enhancing antibiotic susceptibility in resistant strains like Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa [2]. The specific nitro-bearing scaffold of this product is thus a proven pharmacophoric basis for new chemical entities in this area.

Structure-Activity Relationship (SAR) Studies on Quinazoline Bioisosteres

It serves as a quantitatively well-characterized reference standard for SAR exploration. With confirmed availability at high purity (97-98%) and batch-specific QC documentation (NMR, HPLC, GC) , researchers can systematically vary the 7-nitro group, the 4-oxo moiety, and the ester side chain. This allows for the controlled assessment of each substituent's contribution to activity, solubility, and target engagement, ensuring experimental results are not confounded by low purity or inconsistent material quality.

Quote Request

Request a Quote for Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.